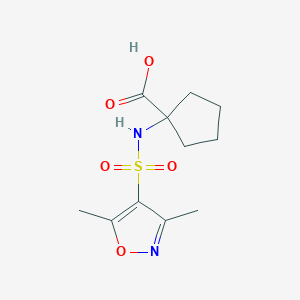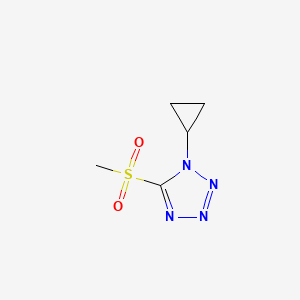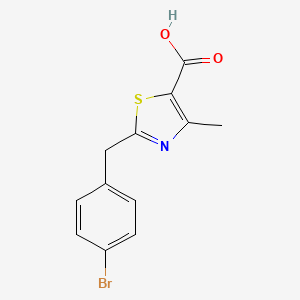
2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid
Übersicht
Beschreibung
2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid is a chemical compound. It is a beige solid with a molecular weight of 298.16 . The IUPAC name for this compound is 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylic acid .
Synthesis Analysis
While there isn’t a direct synthesis method available for 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid, there are related methods that could potentially be adapted. For instance, a synthesis method for 2-(4-bromomethyl phenyl) propionic acid involves several steps including dissolving sodium hydroxide in excessive methanol to react with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The thiazole ring is substituted at the 2-position with a 4-bromobenzyl group and at the 5-position with a carboxylic acid group .Physical And Chemical Properties Analysis
This compound is a beige solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.Wissenschaftliche Forschungsanwendungen
-
Suzuki-Miyaura Coupling : This is a metal-catalyzed reaction, typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
-
Selective Oxidation of 4-Bromobenzyl Alcohol : In this application, 4-Bromobenzyl Alcohol is selectively oxidized to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone . This process involves the use of a three-necked, round-bottomed flask equipped with an overhead mechanical stirrer, a reflux condenser fitted with a nitrogen inlet adapter, and a glass stopper .
-
Antimicrobial Agents : Compounds such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .
-
Suzuki-Miyaura Coupling : This is a metal-catalyzed reaction, typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
-
Selective Oxidation of 4-Bromobenzyl Alcohol : In this application, 4-Bromobenzyl Alcohol is selectively oxidized to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone . This process involves the use of a three-necked, round-bottomed flask equipped with an overhead mechanical stirrer, a reflux condenser fitted with a nitrogen inlet adapter, and a glass stopper .
-
Antimicrobial Agents : Compounds such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWIGIJXMMEVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



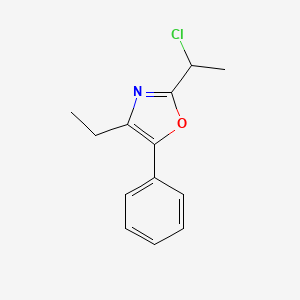
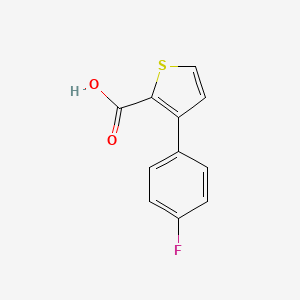
![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)
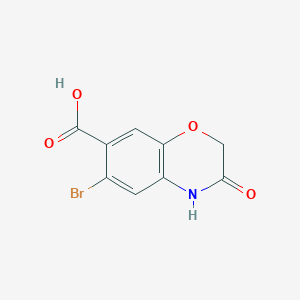
![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)
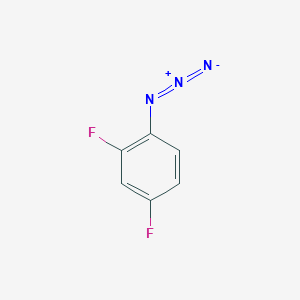
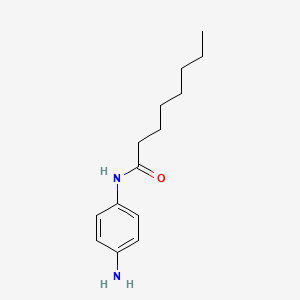
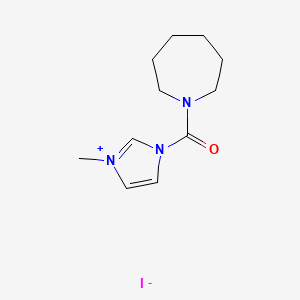
![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)
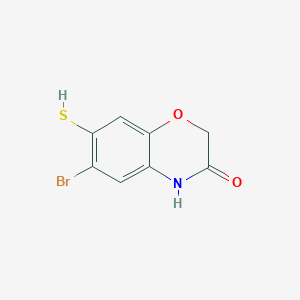
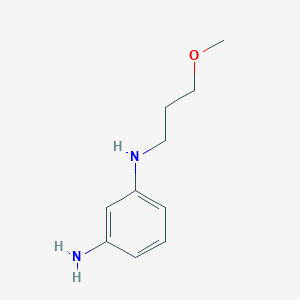
![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)
